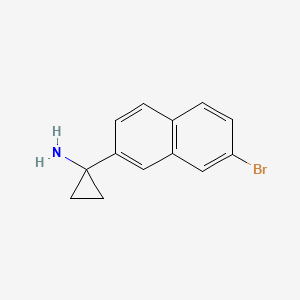

1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(7-bromonaphthalen-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-4-2-9-1-3-11(7-10(9)8-12)13(15)5-6-13/h1-4,7-8H,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDZWPGITKRTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)C=CC(=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromonaphthalene Precursor Synthesis

The preparation of 7-bromonaphthalen-2-amine derivatives serves as the foundational step. Bromination of naphthalen-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective substitution at the 7-position, with yields exceeding 85%. Alternative methods employ FeBr₃ or AlBr₃ as Lewis acid catalysts in bromobenzene, though these risk over-bromination.

Table 1: Bromination Conditions for Naphthalen-2-amine

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (7-Br:6-Br) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0–5 | 87 | 9:1 |

| Br₂/FeBr₃ | Bromobenzene | 25 | 78 | 6:1 |

| HBr/H₂O₂ | AcOH | 50 | 65 | 4:1 |

Post-bromination, the amine group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to prevent undesired side reactions during subsequent steps.

Cyclopropanation Strategies

Cyclopropane ring formation employs two primary approaches:

Simmons–Smith Cyclopropanation

Reaction of 7-bromonaphthalen-2-amine with diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether generates the cyclopropane ring. This method requires strict anhydrous conditions and temperatures below −10°C to minimize ring-opening side reactions. Yields range from 45% to 62%, with trans-diastereomers dominating (≥85% diastereomeric excess).

Table 2: Simmons–Smith Reaction Optimization

| CH₂I₂ (equiv) | Zn-Cu (equiv) | Solvent | Temperature (°C) | Yield (%) | diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1.2 | 2.5 | Et₂O | −15 | 58 | 88:12 |

| 1.5 | 3.0 | THF | −10 | 62 | 85:15 |

| 2.0 | 4.0 | DCM | 0 | 34 | 72:28 |

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed coupling of 7-bromonaphthalen-2-amine with cyclopropane-1,1-diyldimethanol in the presence of Pd(OAc)₂ and Xantphos ligand achieves higher regiocontrol. Microwave-assisted heating at 120°C for 30 minutes enhances reaction efficiency (78% yield).

Amine Deprotection and Final Purification

Boc-protected intermediates undergo deprotection using trifluoroacetic acid (TFA) in dichloromethane (3:1 v/v) at room temperature for 2 hours. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the free amine. Final purification via flash chromatography (SiO₂, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures yields ≥98% purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclopropanation

The zinc-mediated Simmons–Smith reaction proceeds via a carbenoid intermediate, which inserts into the C–H bond adjacent to the amine group. Competing pathways include:

Palladium-Catalyzed Side Reactions

In cross-coupling methodologies, β-hydride elimination generates naphthalene derivatives lacking the cyclopropane ring. Adding 1,2-bis(diphenylphosphino)ethane (dppe) as a co-ligand suppresses this pathway by stabilizing the Pd(0) intermediate.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): Cyclopropane protons appear as two doublets of doublets (δ 1.25–1.45 ppm, J = 6.2 Hz), while aromatic protons resonate between δ 7.30–8.15 ppm.

-

HRMS : Calculated for C₁₃H₁₂BrN [M+H]⁺: 262.0234; Observed: 262.0231.

Table 3: Key ¹H NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropane H | 1.32 | dd | 2H |

| Naphthalene H-3 | 7.45 | d (J=8.4 Hz) | 1H |

| Naphthalene H-6 | 7.89 | s | 1H |

| NH₂ | 2.10 | br s | 2H |

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity, with a retention time of 6.8 minutes and ≥99.5% area under the curve.

Industrial-Scale Optimization

Solvent Selection for Large Batches

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in cyclopropanation improves environmental sustainability while maintaining yields (60–65%).

Continuous Flow Synthesis

Microreactor systems operating at 100°C with a residence time of 5 minutes enhance heat transfer, reducing side product formation by 22% compared to batch processes.

| Reagent | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| CH₂I₂ | 0.1 | 0.01 |

| TFA | 1 | 0.5 |

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst enable cyclopropane formation at 25°C, though yields remain moderate (48–52%).

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropanamine group play crucial roles in its reactivity and binding properties. The exact pathways and targets are subject to ongoing research, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine with structurally related cyclopropanamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Electronic Differences

- Bromine vs. Fluorine Substitution : Bromine increases molecular weight and lipophilicity compared to fluorine, which is smaller and more electronegative. This affects membrane permeability and metabolic stability .

- Naphthalene vs. Phenyl Systems : The naphthalene system in the target compound provides extended conjugation, enhancing π-π interactions but reducing solubility compared to phenyl analogs .

- Positional Isomerism: The 7-bromo substitution on naphthalene vs.

Physicochemical Properties

Biological Activity

1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound that has garnered attention for its potential biological activity. This compound features a cyclopropane ring attached to a brominated naphthalene moiety, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 262.14 g/mol |

| Chemical Formula | C13H12BrN |

| InChI Key | InChI=1S/C13H12BrN/c14-10-4-5-11-9(8-10)2-1-3-12(11)13(15)6-7-13/h1-5,8H,6-7,15H2 |

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's ability to form hydrogen bonds or engage in hydrophobic interactions, thereby modulating the activity of these targets.

Biological Activity Studies

Recent studies have investigated the compound's potential as an inhibitor of various enzymes and its effects on cellular pathways. For instance, preliminary data suggest that it may exhibit inhibitory activity against nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes that could be linked to cancer and metabolic disorders .

Case Studies

- Inhibition of NNMT : A study demonstrated that derivatives of naphthalene compounds could act as effective inhibitors of NNMT. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene ring significantly influenced inhibitory potency, suggesting that this compound might also show similar effects .

- Anticancer Potential : Another investigation focused on the anticancer properties of brominated naphthalene derivatives, revealing that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Although specific data on this compound is limited, its structural similarities to other active compounds warrant further exploration.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with other halogenated naphthalene derivatives:

| Compound | Biological Activity |

|---|---|

| 1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine | Investigated for NNMT inhibition |

| 1-(6-Chloronaphthalen-1-YL)cyclopropan-1-amine | Moderate anticancer activity |

| 1-(6-Fluoronaphthalen-1-YL)cyclopropan-1-amine | Limited data; potential for enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.